molecular formula C10H5BrClNO2 B13357326 7-Bromo-2-chloroquinoline-3-carboxylic acid

7-Bromo-2-chloroquinoline-3-carboxylic acid

Cat. No.: B13357326
M. Wt: 286.51 g/mol
InChI Key: IJXMHDBDCOYONF-UHFFFAOYSA-N
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Description

7-Bromo-2-chloroquinoline-3-carboxylic acid (CAS 1017172-93-8) is a high-purity chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This multifunctional quinoline derivative is a key precursor in constructing complex heterocyclic systems, particularly in the synthesis of novel 2-chloroquinoline-3-carbaldehyde analogs which are prominent scaffolds in medicinal chemistry . The distinct reactivity of this compound stems from its molecular structure (C 10 H 5 BrClNO 2 , MW: 286.51 ), which features three modifiable sites: the carboxylic acid group, the bromo substituent at the 7-position, and the chloro substituent at the 2-position. This allows researchers to engage in parallel synthetic manipulations, including Sonogashira coupling at the C2 position, functionalization of the carboxylic acid into amides or esters, and Suzuki or other cross-coupling reactions via the C7 bromo group . These pathways are instrumental in developing compounds with potential biological activities , such as antibacterial, anticancer, and anti-inflammatory agents . As a specialized building block, it facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

7-bromo-2-chloroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-6-2-1-5-3-7(10(14)15)9(12)13-8(5)4-6/h1-4H,(H,14,15)

InChI Key

IJXMHDBDCOYONF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C(=O)O)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloroquinoline-3-carboxylic acid typically involves the halogenation of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, where 2-chloroquinoline is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position. Subsequent bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (III) bromide (FeBr3) yields the desired compound .

Industrial Production Methods: Industrial production of 7-Bromo-2-chloroquinoline-3-carboxylic acid often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing reaction parameters and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives or reduced to yield different quinoline analogs.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .

Scientific Research Applications

7-Bromo-2-chloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, including antimicrobial and anticancer drugs.

    Industry: The compound is utilized in the production of dyes, pigments, and advanced materials

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloroquinoline-3-carboxylic acid is primarily based on its ability to interact with biological targets through halogen bonding and π-π interactions. The bromine and chlorine atoms enhance the compound’s electrophilicity, allowing it to form stable complexes with enzymes and receptors. This interaction can inhibit or modulate the activity of specific proteins, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 7-Bromo-2-chloroquinoline-3-carboxylic acid
  • Molecular Formula: C₁₀H₅BrClNO₂
  • Molecular Weight : 286.51 g/mol
  • CAS Number : 1017172-93-8

Structural Features: This compound belongs to the quinoline family, characterized by a bicyclic structure with a bromine atom at position 7, chlorine at position 2, and a carboxylic acid group at position 3. The electron-withdrawing halogens and the carboxylic acid moiety make it a versatile intermediate in medicinal chemistry and material science.

Potential applications include use as a building block for kinase inhibitors, given the pharmacological relevance of quinoline-based compounds .

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key differences between 7-bromo-2-chloroquinoline-3-carboxylic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
7-Bromo-2-chloroquinoline-3-carboxylic acid Br (C7), Cl (C2), COOH (C3) C₁₀H₅BrClNO₂ 286.51 1017172-93-8 High polarity due to carboxylic acid; potential for hydrogen bonding
6-Bromo-4-methylquinoline-3-carboxylic acid Br (C6), CH₃ (C4), COOH (C3) C₁₁H₈BrNO₂ 282.09 1031928-53-6 Methyl group enhances lipophilicity; altered halogen position
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid Br (C7), OH (C4), CH₃ (C8), COOH (C3) C₁₁H₈BrNO₃ 282.09 1189107-54-7 Hydroxyl group introduces acidity; potential for chelation
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate Br (C7), Cl (C4), F (C6), COOEt (C3) C₁₃H₁₀BrClFNO₂ 332.55 1956331-75-1 Ester group reduces solubility; trifunctional halogenation
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid Cl (C7), Cl-Ph (C2), CH₃ (C8), COOH (C4) C₁₇H₁₁Cl₂NO₂ 332.18 N/A Bicyclic aromatic system with dual chlorination; enhanced steric bulk

Biological Activity

7-Bromo-2-chloroquinoline-3-carboxylic acid is a halogenated heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by the presence of both bromine and chlorine substituents, enhances its reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

The molecular formula of 7-Bromo-2-chloroquinoline-3-carboxylic acid is C10H5BrClNO2. The halogen substituents contribute to its electrophilicity, making it a valuable intermediate in various chemical reactions. The compound can undergo substitution, oxidation, and condensation reactions, which are essential for its synthesis and functionalization in drug development .

Antimicrobial Properties

Research indicates that 7-Bromo-2-chloroquinoline-3-carboxylic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus11.00 ± 0.03
Escherichia coli12.00 ± 0.00
Pseudomonas aeruginosa11.00 ± 0.03
Streptococcus pyogenes11.00 ± 0.02

The compound's mechanism of action may involve the inhibition of bacterial DNA gyrase or topoisomerase enzymes, which are critical for DNA replication and transcription .

Anticancer Activity

7-Bromo-2-chloroquinoline-3-carboxylic acid has also been explored for its anticancer properties. It has shown potential in inhibiting the growth of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Cell cycle arrest
  • Modulation of key signaling pathways

Studies have demonstrated that this compound can affect the expression of proteins involved in apoptosis, such as p53 and Bax, leading to increased cancer cell death .

The biological activity of 7-Bromo-2-chloroquinoline-3-carboxylic acid is primarily attributed to its ability to form stable complexes with biological targets through halogen bonding and π-π interactions. This interaction can inhibit or modulate specific protein activities, which is crucial for its therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antibacterial properties of various quinoline derivatives, 7-Bromo-2-chloroquinoline-3-carboxylic acid demonstrated superior activity against E. coli compared to standard antibiotics like amoxicillin .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase-dependent pathways .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique biological properties of 7-Bromo-2-chloroquinoline-3-carboxylic acid:

Compound NameMolecular FormulaSimilarity Index
2-Chloroquinoline-3-carboxylic acidC10H6ClNO20.86
6-Chloroquinoline-3-carboxylic acidC10H6ClNO20.80
7-Bromo-4-chloroquinoline-3-carboxylic acidC10H6BrClNO20.79

This table illustrates that while these compounds share structural similarities, the specific arrangement of halogens in 7-Bromo-2-chloroquinoline-3-carboxylic acid contributes to its distinct reactivity and biological effects .

Q & A

Basic Questions

Q. What are the established synthetic routes for 7-Bromo-2-chloroquinoline-3-carboxylic acid, and how do reaction conditions influence yields?

  • Methodology : The synthesis typically involves bromination and chlorination of quinoline precursors. For bromination, N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform is effective, while chlorination may use thionyl chloride or other halogenation agents. Green chemistry approaches, such as using water as a solvent with Keplerate catalysts, can achieve yields >95% (as seen in analogous quinoline syntheses) . Optimization requires testing catalysts, solvent polarity, and temperature gradients to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR/IR/MS : Confirm molecular structure via 1^1H/13^13C NMR (for substituent positions), IR (carboxylic acid C=O stretch), and high-resolution mass spectrometry.
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and confirm stereochemistry. SHELX’s robustness in handling small-molecule data ensures accurate bond-length and angle measurements .

Q. What are the primary research applications of 7-Bromo-2-chloroquinoline-3-carboxylic acid in medicinal chemistry?

  • Methodology : The compound serves as a scaffold for drug discovery. Its bromo and chloro groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to generate analogs for antimicrobial or anticancer screening. Biological activity is assessed via in vitro assays (e.g., MIC for antimicrobial activity, IC50_{50} for cytotoxicity) .

Advanced Questions

Q. How can researchers optimize regioselectivity during halogenation to avoid undesired byproducts?

  • Methodology :

  • Computational modeling : Use DFT calculations to predict electrophilic aromatic substitution sites based on electron density maps.
  • Directed metalation : Employ directing groups (e.g., carboxylic acid) to steer halogenation to specific positions.
  • Kinetic control : Adjust reaction temperature and stoichiometry to favor kinetic over thermodynamic products .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Purity validation : Use HPLC (≥95% purity, as in ) to rule out impurities affecting bioactivity.
  • Assay standardization : Replicate studies under controlled conditions (e.g., cell line specificity, incubation time).
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., bromo vs. chloro positioning) using analogs from literature (e.g., ’s comparative table) .

Q. How to design a high-throughput screening (HTS) pipeline for derivatives of this compound?

  • Methodology :

  • Library synthesis : Use parallel synthesis techniques (e.g., microwave-assisted reactions) to generate derivatives.
  • Automated crystallization : Integrate SHELXC/D/E pipelines for rapid crystallographic data collection.
  • Bioinformatics : Pair HTS data with machine learning models to predict bioactivity and prioritize lead compounds .

Q. What experimental approaches mitigate challenges in carboxylate group reactivity during functionalization?

  • Methodology :

  • Protecting groups : Temporarily mask the carboxylic acid with tert-butyl or methyl esters during reactions.
  • Low-temperature conditions : Reduce side reactions (e.g., decarboxylation) by conducting substitutions at 0–5°C.
  • Selective catalysts : Use Pd/Cu systems for coupling reactions that tolerate carboxylic acid functionalities .

Key Considerations

  • Data Reproducibility : Cross-validate synthetic protocols and analytical data with open-source tools (e.g., PubChem’s spectral libraries).
  • Ethical Synthesis : Prioritize green chemistry metrics (e.g., E-factor, solvent choice) to align with sustainability goals .

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